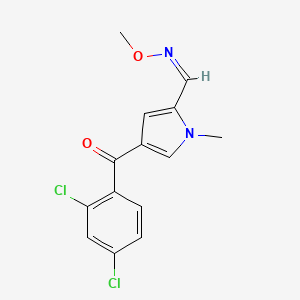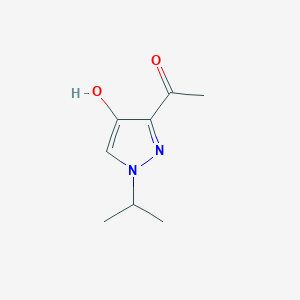
1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C5H6N2O .
Synthesis Analysis
There are several methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound . A detailed analysis of these methods can provide insights into the possible synthesis pathways for 1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The NIST Chemistry WebBook provides a 2D Mol file and a computed 3D SD file for a similar compound, 1-(1H-pyrazol-4-yl)ethanone .Chemical Reactions Analysis
The chemical reactions involving 1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone can be analyzed based on the reactions of structurally similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone can be inferred from its molecular weight and structure .Aplicaciones Científicas De Investigación
Antimicrobial Potential
This compound has shown promise in the realm of antimicrobial activity. Derivatives of pyrazole, which share a similar core structure, have been reported to exhibit significant antibacterial and antifungal properties . The presence of the hydroxy-isopropyl group may influence the compound’s ability to interact with microbial enzymes or cell membranes, leading to potential therapeutic applications against resistant strains of bacteria and fungi.
Anti-Tubercular Activity
Pyrazole derivatives have been evaluated for their potential against Mycobacterium tuberculosis . Compounds with a similar structure to 1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone have demonstrated potent anti-tubercular activity, suggesting its possible use in developing new treatments for tuberculosis .
Anticancer Properties
The structural motif of pyrazole is present in various compounds that have been studied for their anticancer activities. By interfering with tubulin polymerization, which is a crucial process in cell division, these compounds can act as potential anticancer agents. The specific configuration of the hydroxy-isopropyl group in this compound could be explored for targeted therapies against certain types of cancer cells .
Anti-Inflammatory and Analgesic Effects
Pyrazole derivatives are known for their anti-inflammatory and analgesic effects. The compound could be investigated for its efficacy in reducing inflammation and pain, potentially leading to new medications for chronic inflammatory diseases .
Antidepressant and Anxiolytic Uses
The pyrazole ring is a common feature in several antidepressant and anxiolytic drugs. Research into the unique substituents of 1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone could uncover new pathways for treating mood disorders and anxiety-related conditions .
Antidiabetic Activity
Compounds with the pyrazole core have shown antidiabetic activity by modulating insulin release or glucose metabolism. The specific structure of this compound might offer a new approach to managing diabetes through novel mechanisms of action .
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-hydroxy-1-propan-2-ylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)10-4-7(12)8(9-10)6(3)11/h4-5,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIVYMGEZZRKGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-1-isopropyl-1h-pyrazol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

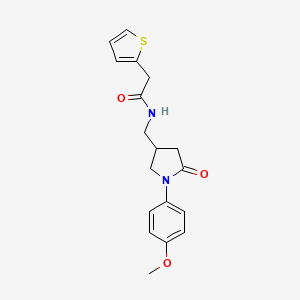
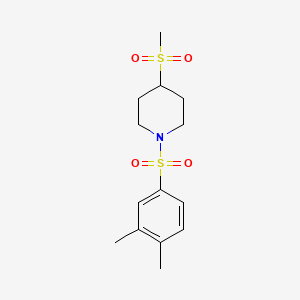
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2359995.png)

![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2360001.png)
![2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]acetamide](/img/structure/B2360002.png)


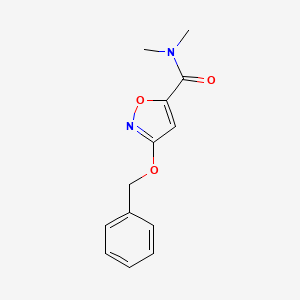
![S-(3-chloro-4-methoxyphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2360007.png)
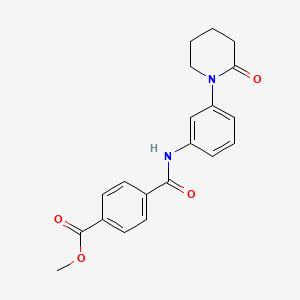
![3-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2360009.png)
![(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B2360010.png)
